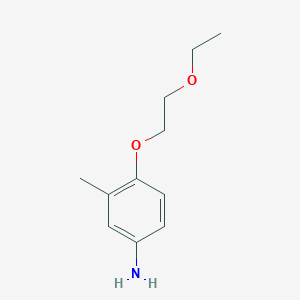

4-(2-Ethoxyethoxy)-3-methylaniline

説明

4-(2-Ethoxyethoxy)-3-methylaniline is a substituted aniline derivative featuring an ethoxyethoxy group (-OCH2CH2OCH2CH3) at the para position and a methyl group (-CH3) at the meta position relative to the amino (-NH2) group. Its molecular formula is C11H17NO2, with a molecular weight of 195.26 g/mol (calculated). Its structural features, including the polar ethoxyethoxy chain, suggest enhanced solubility in organic solvents compared to simpler aniline derivatives.

特性

IUPAC Name |

4-(2-ethoxyethoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-10(12)8-9(11)2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGNFOYDCYPFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-3-methylaniline typically involves the following steps:

Starting Material: The synthesis begins with 3-methylaniline as the starting material.

Ethoxylation: The 3-methylaniline undergoes ethoxylation to introduce the 2-ethoxyethoxy group. This step involves the reaction of 3-methylaniline with ethylene oxide in the presence of a base such as sodium hydroxide.

Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-(2-Ethoxyethoxy)-3-methylaniline.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Ethoxyethoxy)-3-methylaniline may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

4-(2-Ethoxyethoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

科学的研究の応用

4-(2-Ethoxyethoxy)-3-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-(2-Ethoxyethoxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(2-Ethoxyethoxy)-3-methylaniline, highlighting differences in substituents, molecular properties, and applications:

Substituent Effects on Physicochemical Properties

- Polarity and Solubility: The ethoxyethoxy group in 4-(2-Ethoxyethoxy)-3-methylaniline introduces polarity and flexibility, likely improving solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs like 3-methylaniline . Methoxyethoxy and benzyloxy substituents exhibit similar effects but with reduced hydrophilicity .

- Basicity: The amino group’s basicity is modulated by electron-donating substituents (e.g., ethoxyethoxy) and steric effects. Hydrochloride salts (e.g., 4-(2-Methoxyethoxy)-3-methylaniline HCl) are stabilized for storage and handling .

- Thermal Stability: Ether-linked substituents (e.g., ethoxyethoxy) may lower melting points compared to halogenated analogs like 4-(3-Chlorophenoxy)-3-methylaniline, which exhibits higher rigidity .

生物活性

4-(2-Ethoxyethoxy)-3-methylaniline is a compound of interest due to its potential biological activity, particularly in the context of human health and environmental exposure. Understanding its biological effects is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and industrial uses.

Chemical Structure and Properties

The chemical formula for 4-(2-Ethoxyethoxy)-3-methylaniline is C_13H_19NO_3. It features an aniline group substituted with ethoxyethoxy and methyl groups, which can influence its solubility, reactivity, and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of 4-(2-Ethoxyethoxy)-3-methylaniline has highlighted several key areas:

- Cellular Toxicity : Studies have indicated that exposure to this compound can lead to alterations in cell viability and proliferation. For instance, a study analyzing the effects of various xenobiotics on MCF-7 breast cancer cells revealed that compounds similar to 4-(2-Ethoxyethoxy)-3-methylaniline can disrupt normal cellular functions, potentially leading to increased oxidative stress and genotoxicity .

- Mechanisms of Action : The compound may exert its effects through various pathways, including interference with cell cycle regulation and apoptosis. Transcriptomic analyses have shown that exposure to related compounds affects genes involved in cell division and survival, suggesting that 4-(2-Ethoxyethoxy)-3-methylaniline could similarly impact these processes .

Research Findings

Recent studies have provided insights into the specific biological activities associated with 4-(2-Ethoxyethoxy)-3-methylaniline:

- Metabolomic Analysis : Metabolomic profiling of cells exposed to similar compounds has demonstrated significant changes in metabolite levels associated with energy metabolism and stress responses. This suggests that 4-(2-Ethoxyethoxy)-3-methylaniline may alter metabolic pathways critical for cell survival .

- Predictive Modeling : Advances in computational biology have enabled researchers to predict the bioactivity of compounds like 4-(2-Ethoxyethoxy)-3-methylaniline based on their chemical structure. This approach integrates data from chemical libraries and phenotypic assays, enhancing the understanding of how structural features relate to biological activity .

Case Studies

Several case studies have focused on the effects of related compounds that share structural similarities with 4-(2-Ethoxyethoxy)-3-methylaniline:

- Study on Xenobiotic Mixtures : A comprehensive study involving a mixture of xenobiotics showed that certain chemicals could induce significant cellular changes in MCF-7 cells. The findings indicated that components similar to 4-(2-Ethoxyethoxy)-3-methylaniline might contribute to endocrine disruption and other toxicological endpoints .

- High-Throughput Screening : High-throughput screening methods have been employed to evaluate the activity of numerous compounds, including those structurally related to 4-(2-Ethoxyethoxy)-3-methylaniline. These screenings revealed varying degrees of bioactivity across different assays, underscoring the need for further investigation into this compound's specific effects .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。